2-Hydroxyoctan-3-one

Description

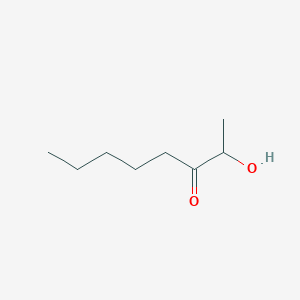

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyoctan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHJODMDMOKFFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fungal Production of 1-Hydroxyoctan-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of 1-hydroxyoctan-3-one in fungi, with a specific focus on the basidiomycete Crustomyces subabruptus. While the user's initial query concerned 2-hydroxyoctan-3-one, a comprehensive literature search revealed no evidence of its natural occurrence in fungi. In contrast, its isomer, 1-hydroxyoctan-3-one, has been identified as a key volatile compound produced by C. subabruptus and is implicated in the "fresh mushroom off-flavor" (FMOff) in wine. This document details the quantitative data available for 1-hydroxyoctan-3-one in matrices affected by this fungus, outlines the experimental protocols for its extraction and analysis, and presents a putative biosynthetic pathway. This information is intended to support further research into fungal secondary metabolism and its implications for various industries, including food science and drug development.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which have significant biological activities and commercial applications. Among these are volatile organic compounds (VOCs) that contribute to the characteristic aromas of fungi and can play roles in their ecological interactions. Recently, C8 compounds, a class of eight-carbon volatiles, have garnered attention for their sensory properties. While 1-octen-3-one is well-known for its typical mushroom aroma, recent studies have identified 1-hydroxyoctan-3-one as a related, and potentially more stable, marker for the presence of certain fungi. This guide focuses on the current scientific understanding of 1-hydroxyoctan-3-one's fungal origins.

Natural Occurrence and Quantitative Data

The primary fungal species identified as a producer of 1-hydroxyoctan-3-one is Crustomyces subabruptus. This basidiomycete has been isolated from grapes and is responsible for the fresh mushroom off-flavor in some wines. The presence of 1-hydroxyoctan-3-one has been systematically identified in wines produced from musts contaminated with C. subabruptus.

Table 1: Quantitative Data for 1-Hydroxyoctan-3-one in Wine Contaminated with Crustomyces subabruptus

| Matrix | Fungal Species | Compound | Concentration Range | Analytical Method | Reference |

| Pinot Noir Wine | Crustomyces subabruptus | 1-Hydroxyoctan-3-one | Levels correlate significantly with sensory scores (Spearman test = 0.81, r²=0.65) | GC-MS | [1] |

| Contaminated Musts | Crustomyces subabruptus | 1-Hydroxyoctan-3-one | Systematically identified | GC-MS | [1] |

Experimental Protocols

Fungal Culture and Inoculation

Crustomyces subabruptus can be isolated from grape bunches showing signs of whitish mycelium distinct from Botrytis cinerea.

-

Isolation Medium: Malt Extract Agar (MEA) is a suitable medium for the isolation and growth of C. subabruptus. To reduce contamination from other fungi like Botrytis cinerea, the medium can be supplemented with a fungicide such as Boscalid.

-

Cultivation Conditions: Cultures are typically incubated at 25 °C. A strong mushroom aroma is often noticeable, particularly when a hot microbiological loop is used to handle the mycelium.

-

Inoculation of Must: For experimental purposes, a piece of mycelium (e.g., 2 x 4 cm from a 3-week-old MEA plate) can be placed on the surface of sterilized grape must. The must is typically autoclaved (e.g., 20 min at 90 °C) prior to inoculation.

Extraction of 1-Hydroxyoctan-3-one from Wine Matrix

A common method for the extraction of 1-hydroxyoctan-3-one and other C8 compounds from wine is liquid-liquid extraction.

-

Sample Preparation: A known volume of wine (e.g., 30 mL) is spiked with deuterated internal standards (e.g., 1-octen-3-one-d2, 1-octen-3-ol-d2, 3-octanol-d4).

-

Extraction: The sample is extracted with a mixture of pentane and dichloromethane (2:1, v/v).

-

Concentration: The organic extract is carefully concentrated (e.g., rectified at 40 °C) to a smaller volume before analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and detection of 1-hydroxyoctan-3-one.

-

Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is employed for the separation of these polar volatile compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection Mode: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity, monitoring characteristic ions of 1-hydroxyoctan-3-one and the internal standards.

Biosynthetic Pathway

The precise biosynthetic pathway of 1-hydroxyoctan-3-one in fungi has not been fully elucidated. However, it is widely accepted that the biosynthesis of C8 volatile compounds in fungi originates from the oxidative metabolism of fatty acids, primarily linoleic acid. The pathway likely involves a series of enzymatic reactions, including lipoxygenation and hydroperoxide lyase activity.

Below is a putative biosynthetic pathway leading to 1-hydroxyoctan-3-one and related C8 compounds.

Caption: Putative biosynthetic pathway of C8 compounds in fungi.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the identification and quantification of 1-hydroxyoctan-3-one from a fungal source.

Caption: Experimental workflow for 1-hydroxyoctan-3-one analysis.

Conclusion

1-Hydroxyoctan-3-one is an emerging fungal volatile of interest, particularly due to its association with Crustomyces subabruptus and its impact on wine aroma. While research on this specific compound is still in its early stages, the methodologies for its detection and the understanding of its biosynthetic origins are developing. This technical guide consolidates the current knowledge to provide a foundation for future research. Further studies are warranted to explore the presence of 1-hydroxyoctan-3-one in a wider range of fungal species, to fully elucidate its biosynthetic pathway, and to investigate its potential biological activities. Such research will undoubtedly contribute to a deeper understanding of fungal metabolomics and may unveil new applications in various scientific and industrial fields.

References

The Enigmatic Path to 2-Hydroxyoctan-3-one: A Technical Guide to its Hypothetical Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyoctan-3-one is a medium-chain alpha-hydroxy ketone with potential applications in various fields, including as a flavoring agent and a chiral building block in organic synthesis. While its chemical synthesis is established, the natural biosynthetic pathway for this molecule remains largely uncharacterized in scientific literature. This technical guide aims to provide an in-depth overview of a scientifically plausible, hypothetical biosynthetic pathway for this compound. By drawing parallels with known enzymatic reactions and metabolic pathways, we will explore the potential precursors, enzymatic steps, and regulatory mechanisms that could lead to the formation of this compound in biological systems. This document is intended to serve as a foundational resource for researchers interested in the microbial production of medium-chain alpha-hydroxy ketones and to stimulate further investigation into this underexplored area of biochemistry.

Disclaimer: The biosynthetic pathway for this compound has not been fully elucidated in published scientific literature. The pathway presented in this guide is a scientifically informed hypothesis based on analogous, well-characterized biochemical reactions.

A Hypothetical Biosynthetic Pathway for this compound

Based on established principles of microbial metabolism, particularly the formation of alpha-hydroxy ketones like acetoin, we propose a hypothetical biosynthetic pathway for this compound. This pathway originates from intermediates of fatty acid and central carbon metabolism. The key steps involve the condensation of a C6 acyl-CoA with a C2 unit derived from pyruvate.

The proposed pathway consists of two main stages:

-

Generation of the C2 Donor: Pyruvate, a central metabolite, is decarboxylated by an enzyme analogous to acetolactate synthase to produce an activated acetaldehyde equivalent (hydroxyethyl-Thiamine Pyrophosphate).

-

Condensation and Product Formation: The activated C2 unit is then condensed with a C6 acyl-CoA, hexanoyl-CoA, an intermediate in fatty acid metabolism. This condensation reaction, followed by the release of the product from the enzyme complex, yields this compound.

A visual representation of this hypothetical pathway is provided below.

Quantitative Data on Analogous Enzymatic Reactions

Direct quantitative data for the enzymes involved in this compound biosynthesis is not available. However, we can draw parallels from well-studied enzymes that catalyze similar reactions. The following table summarizes kinetic data for acetolactate synthase, a key enzyme in the biosynthesis of acetoin, which serves as an analogue for the proposed TPP-dependent decarboxylase in our hypothetical pathway.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |

| Acetolactate Synthase | Bacillus subtilis | Pyruvate | 10.5 | 1.2 | 7.6 | 37 |

| Acetolactate Synthase | Saccharomyces cerevisiae | Pyruvate | 25.0 | 0.8 | 8.0 | 30 |

| Acetolactate Synthase | Escherichia coli | Pyruvate | 8.3 | 2.5 | 8.0 | 37 |

This data is representative and serves as a proxy for the hypothetical pathway.

Experimental Protocols

To facilitate research into the proposed biosynthetic pathway, we provide detailed methodologies for key experiments.

Protocol 1: Assay for TPP-Dependent Decarboxylase Activity

This protocol is adapted from the standard assay for acetolactate synthase and is designed to detect the formation of an alpha-hydroxy ketone product.

Principle:

The enzymatic reaction produces an alpha-hydroxy ketone. This product can be oxidatively decarboxylated to a shorter-chain aldehyde, which can then be quantified colorimetrically.

Materials:

-

Cell-free extract or purified enzyme solution

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Hexanoyl-CoA (1 mM)

-

Pyruvate (100 mM)

-

Thiamine pyrophosphate (TPP) (1 mM)

-

MgCl2 (10 mM)

-

Creatine (0.5% w/v)

-

α-naphthol (5% w/v in 2.5 M NaOH)

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 50 µL of cell-free extract, 50 µL of potassium phosphate buffer, 10 µL of TPP, 10 µL of MgCl2, and 20 µL of hexanoyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of pyruvate.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 6N H2SO4.

-

-

Color Development:

-

To the stopped reaction, add 100 µL of creatine solution.

-

Add 100 µL of α-naphthol solution.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Quantification:

-

Centrifuge the tubes to pellet any precipitate.

-

Transfer 200 µL of the supernatant to a 96-well microplate.

-

Measure the absorbance at 525 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of this compound.

-

Protocol 2: Quantification of this compound using GC-MS

This protocol provides a robust method for the identification and quantification of this compound from a biological sample.

Principle:

Gas chromatography coupled with mass spectrometry (GC-MS) allows for the separation, identification, and quantification of volatile compounds like this compound.

Materials:

-

Biological sample (e.g., culture supernatant)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-heptanone)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of the biological sample, add a known amount of the internal standard.

-

Extract the sample with 1 mL of ethyl acetate by vortexing for 1 minute.

-

Centrifuge at 5,000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic (upper) layer to a new tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the dried extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven program: Start at 50°C for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron ionization: 70 eV

-

Scan range: m/z 40-300.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a biosynthetic pathway for a novel metabolite like this compound.

Conclusion

While the definitive biosynthetic pathway for this compound awaits experimental validation, this technical guide provides a robust hypothetical framework to guide future research. The proposed pathway, analogous to known metabolic routes for other alpha-hydroxy ketones, offers a starting point for the identification of candidate genes and enzymes. The detailed experimental protocols provided herein are intended to equip researchers with the necessary tools to investigate this pathway, and ultimately, to engineer microbial systems for the sustainable production of this compound and other valuable medium-chain alpha-hydroxy ketones. The elucidation of this pathway will not only fill a gap in our understanding of microbial metabolism but also pave the way for novel biotechnological applications.

Chemical and physical properties of 2-Hydroxyoctan-3-one

This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Hydroxyoctan-3-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical and Physical Properties

This compound, an alpha-hydroxy ketone, possesses a unique combination of a hydroxyl group and a ketone functional group on adjacent carbon atoms. This structure dictates its chemical reactivity and physical characteristics. While extensive experimental data for this specific molecule is limited, a combination of computed properties and data from its isomer, 3-hydroxy-2-octanone, provides valuable insights.

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-hydroxy-3-octanone, 3-octanon-2-ol[1] |

| Molecular Formula | C₈H₁₆O₂[1] |

| Molecular Weight | 144.21 g/mol [1] |

| Canonical SMILES | CCCCCC(=O)C(C)O[1] |

| InChI Key | BNHJODMDMOKFFL-UHFFFAOYSA-N[1] |

| CAS Number | 52279-26-2[1] |

Physicochemical Data

A summary of the available computed and experimental physicochemical data for this compound and its isomer, 3-hydroxy-2-octanone, is presented below. It is crucial to note the distinction between the two isomers, as their properties may vary.

| Property | This compound (Computed unless noted) | 3-Hydroxy-2-octanone (Experimental) |

| Boiling Point | Not available | 187.0 - 188.0 °C at 760 mmHg[2] |

| Density | Not available | 0.927 - 0.933 g/cm³[2] |

| XLogP3 | 1.6[1] | 1.7 |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 2[1] | 2 |

| Kovats Retention Index | 1647 (standard polar)[1] | Not available |

| Physical Description | Not available | Colorless liquid with a brown, nutty aroma[2] |

Experimental Protocols

Synthesis of Alpha-Hydroxy Ketones

A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone. For this compound, this would involve the selective hydroxylation of 3-octanone at the C2 position.

General Protocol for Alpha-Hydroxylation of a Ketone:

-

Enolate Formation: The starting ketone (3-octanone) is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to generate the lithium enolate.

-

Oxidation: The enolate is then reacted with an electrophilic oxygen source. A common reagent for this transformation is a molybdenum peroxide complex, such as the Vedejs reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), or a silyl peroxide.

-

Workup: The reaction is quenched with a reducing agent, such as sodium sulfite, to destroy any remaining peroxide. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alpha-hydroxy ketone.

Analytical Methods

The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band between 1650-1820 cm⁻¹ would indicate the C=O stretching vibration of the ketone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the different types of protons in the molecule. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The protons of the methyl group adjacent to the hydroxylated carbon would also be a distinct signal. The remaining protons of the octyl chain would appear as a series of multiplets in the upfield region.

-

¹³C NMR: The spectrum would show distinct signals for each of the eight carbon atoms. The carbonyl carbon would be the most downfield signal (typically in the range of 185-220 ppm), and the carbon attached to the hydroxyl group would also be in the downfield region.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Biological Activity and Relevance

While no specific biological activities have been reported for this compound, the alpha-hydroxy ketone moiety is present in various biologically important molecules. Alpha-hydroxy ketones are a key functional group in carbohydrates, which are fundamental to many biological processes.

Some studies on ketone bodies, which share structural similarities with smaller alpha-hydroxy ketones, suggest potential neuroprotective and anti-inflammatory effects. For instance, the ketone body beta-hydroxybutyrate (BHB) has been shown to exert neuroprotective effects by providing an alternative energy source for the brain, improving mitochondrial function, and reducing oxidative stress. It is plausible that larger alpha-hydroxy ketones like this compound could be investigated for similar biological activities.

Visualizations

General Synthesis Pathway for an Alpha-Hydroxy Ketone

Caption: A generalized workflow for the synthesis of an alpha-hydroxy ketone.

Logical Workflow for the Analysis of this compound

Caption: A logical workflow for the structural analysis and characterization.

References

Spectroscopic Profile of 2-Hydroxyoctan-3-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the alpha-hydroxy ketone, 2-hydroxyoctan-3-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available spectroscopic data, outlines general experimental protocols for the characterization of alpha-hydroxy ketones, and presents a logical workflow for spectroscopic analysis.

Compound Overview

Compound: this compound IUPAC Name: this compound CAS Number: 52279-26-2 Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol Structure:

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | q | 1H | -CH(OH)- |

| ~3.5-4.0 | s (broad) | 1H | -OH |

| ~2.5-2.7 | t | 2H | -C(=O)-CH₂- |

| ~1.5-1.7 | m | 2H | -CH₂-CH₂-C(=O)- |

| ~1.2-1.4 | m | 4H | -CH₂-CH₂-CH₃ |

| ~1.2-1.3 | d | 3H | -CH(OH)-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~210-215 | C=O (Ketone) |

| ~70-75 | -CH(OH)- |

| ~40-45 | -C(=O)-CH₂- |

| ~30-35 | -CH₂-CH₂-C(=O)- |

| ~25-30 | -CH₂-CH₂-CH₃ |

| ~20-25 | -CH(OH)-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Alcohol stretch |

| ~2960, ~2870 | C-H | Alkane stretch |

| ~1715 | C=O | Ketone stretch |

| ~1100 | C-O | Alcohol stretch |

Mass Spectrometry (MS) (Predicted)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [M - CH₃]⁺ | Loss of a methyl group |

| 115 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 87 | [CH₃CH(OH)CO]⁺ | Alpha-cleavage |

| 71 | [CH₃(CH₂)₃CO]⁺ | Alpha-cleavage |

| 45 | [CH₃CH(OH)]⁺ | Alpha-cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion |

Experimental Protocols

While specific experimental details for this compound are not available, the following are general protocols for the spectroscopic analysis of an alpha-hydroxy ketone.

Synthesis of this compound (General Procedure)

A common method for the synthesis of alpha-hydroxy ketones is the oxidation of the corresponding ketone.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Analysis

Workflow for Spectroscopic Analysis

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, which could be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The presented data is based on the general properties of alpha-hydroxy ketones and serves as a predictive framework. Experimental verification is essential for the definitive characterization of this compound. The outlined experimental protocols and workflows offer a systematic approach for researchers and scientists to obtain and analyze the necessary spectroscopic data.

An In-depth Technical Guide to the Thermal Degradation of 2-Hydroxyoctan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential thermal degradation products of 2-Hydroxyoctan-3-one. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous α-hydroxy ketones and long-chain ketones to propose likely degradation pathways and products. Detailed experimental protocols for the analysis of such degradation are also provided.

Introduction to this compound and its Thermal Stability

This compound is an α-hydroxy ketone, a class of organic compounds characterized by a hydroxyl group adjacent to a carbonyl group. These compounds are of interest in various fields, including food chemistry and as intermediates in organic synthesis. The thermal stability of α-hydroxy ketones is a critical parameter in applications involving elevated temperatures, such as in food processing, chemical synthesis, and drug formulation, as degradation can lead to the formation of new, potentially undesirable or toxic, compounds.

The thermal degradation of α-hydroxy ketones can proceed through several pathways, including keto-enol tautomerism, intramolecular rearrangements, and various cleavage reactions. The specific products formed will depend on factors such as temperature, heating rate, and the presence of other chemical species.

Proposed Thermal Degradation Pathways

Based on the chemistry of analogous α-hydroxy ketones, the thermal degradation of this compound is likely to proceed through the following key pathways:

-

α-Cleavage (Norrish Type I): This is a common fragmentation pathway for ketones where the bond between the carbonyl carbon and the adjacent α-carbon is cleaved. For this compound, this can occur on either side of the carbonyl group.

-

McLafferty Rearrangement: This pathway is possible if a γ-hydrogen is available for transfer to the carbonyl oxygen, leading to the formation of an enol and an alkene.

-

Dehydration: The loss of a water molecule from the hydroxyl group and an adjacent hydrogen can lead to the formation of an unsaturated ketone.

-

Decarbonylation: At higher temperatures, the loss of a carbon monoxide molecule can occur.

-

Condensation Reactions: Intermolecular reactions between degradation fragments can lead to the formation of larger, more complex molecules.

Proposed Degradation Pathways of this compound

Caption: Proposed thermal degradation pathways of this compound.

Potential Thermal Degradation Products

The thermal degradation of this compound is expected to yield a complex mixture of smaller, volatile compounds. The table below summarizes the potential degradation products based on the proposed pathways. It is important to note that the quantitative distribution of these products would require experimental verification.

| Potential Degradation Product | Molecular Formula | Molar Mass ( g/mol ) | Proposed Formation Pathway |

| Pentane | C₅H₁₂ | 72.15 | Hydrogen abstraction by pentyl radical |

| 1-Pentene | C₅H₁₀ | 70.13 | McLafferty Rearrangement |

| Acetic Acid | C₂H₄O₂ | 60.05 | Oxidation of acetaldehyde |

| Propanal | C₃H₆O | 58.08 | Fragmentation of larger radicals |

| 2-Butanone | C₄H₈O | 72.11 | Fragmentation |

| Pentanal | C₅H₁₀O | 86.13 | Fragmentation |

| Oct-1-en-3-one | C₈H₁₄O | 126.20 | Dehydration |

| Carbon Monoxide | CO | 28.01 | Decarbonylation |

| Carbon Dioxide | CO₂ | 44.01 | Further oxidation |

Experimental Protocols for Thermal Degradation Analysis

The analysis of thermal degradation products typically involves a combination of techniques to separate and identify the evolved compounds. The following are detailed methodologies for key experiments.

Py-GC-MS is a powerful technique for identifying the thermal degradation products of non-volatile materials.

-

Principle: A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere. The resulting degradation products (pyrolysate) are then separated by gas chromatography and identified by mass spectrometry.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Experimental Procedure:

-

Sample Preparation: A small amount of this compound (typically 50-200 µg) is placed into a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolysis furnace. A typical pyrolysis temperature for this type of compound would be in the range of 500-800°C. The pyrolysis is performed under an inert atmosphere (e.g., helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column by the carrier gas (helium). A non-polar or medium-polarity column (e.g., DB-5ms) is often used. The oven temperature program is set to separate the components, for example, starting at 40°C and ramping to 300°C at 10°C/min.

-

MS Detection: The separated components are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass spectrometer scans a mass range of m/z 35-550.

-

Data Analysis: The resulting chromatogram shows the separated pyrolysis products. Each peak is identified by comparing its mass spectrum with a reference library (e.g., NIST).

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Principle: TGA provides information about the thermal stability of a material and the temperature ranges where decomposition occurs.

-

Instrumentation: A thermogravimetric analyzer.

-

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperatures of maximum weight loss provide information about the thermal stability.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Principle: DSC can detect thermal events such as melting, boiling, and decomposition, providing information on the energy changes associated with these processes.

-

Instrumentation: A differential scanning calorimeter.

-

Experimental Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Analysis: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition or crystallization.

-

Experimental Workflow for Thermal Degradation Analysis

Caption: A typical experimental workflow for analyzing thermal degradation.

Conclusion

For researchers, scientists, and drug development professionals working with this compound or structurally related compounds, a thorough experimental investigation using the detailed protocols for Py-GC-MS, TGA, and DSC is highly recommended to accurately determine its thermal stability and characterize its degradation profile. This information is crucial for ensuring product quality, safety, and stability in various applications.

Enantiomers of 2-Hydroxyoctan-3-one: A Technical Guide to Their Synthesis, Separation, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 2-hydroxyoctan-3-one, (R)-2-hydroxyoctan-3-one and (S)-2-hydroxyoctan-3-one, are chiral molecules that have garnered interest in various scientific disciplines, including organic synthesis and drug discovery. As with many chiral compounds, the individual enantiomers can exhibit distinct biological activities and physical properties. Understanding these differences is crucial for their application in fields such as pharmacology and materials science. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of the enantiomers of this compound, complete with experimental methodologies and data presentation.

Physicochemical Properties

| Property | Value (for racemic this compound) |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol [1] |

| Appearance | Colorless liquid with a brown, nutty aroma (for the related isomer 3-hydroxy-2-octanone)[2] |

| Boiling Point | 187-188 °C (for the related isomer 3-hydroxy-2-octanone)[2] |

| Solubility | Practically insoluble in water; soluble in ethanol (for the related isomer 3-hydroxy-2-octanone)[2] |

| Specific Rotation ([α]D) | Not publicly available for individual enantiomers. This is a critical parameter to be determined experimentally for enantiomeric purity assessment. |

Enantioselective Synthesis

The stereoselective synthesis of α-hydroxy ketones, such as the enantiomers of this compound, can be achieved through various methods. One of the most common and environmentally friendly approaches is the biocatalytic reduction of the corresponding prochiral diketone, 2,3-octanedione.

Experimental Protocol: Enantioselective Reduction of 2,3-Octanedione using Saccharomyces cerevisiae (Baker's Yeast)

This protocol outlines a general procedure for the asymmetric reduction of 2,3-octanedione to yield an enantiomerically enriched mixture of this compound. The specific enantiomer favored will depend on the specific strain of yeast and reaction conditions.

Materials:

-

2,3-Octanedione

-

Saccharomyces cerevisiae (commercial baker's yeast)

-

Sucrose (or glucose)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Incubator shaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Yeast Culture Preparation: In an Erlenmeyer flask, dissolve sucrose in warm distilled water (approximately 40°C) to make a 10% (w/v) solution. Add the baker's yeast to the sucrose solution (e.g., 20 g of yeast per 100 mL of solution) and stir for 30 minutes to activate the yeast.

-

Substrate Addition: Once the yeast is activated, add 2,3-octanedione to the culture. The substrate concentration should be optimized, typically starting in the range of 1-5 g/L.

-

Reduction Reaction: Place the flask in an incubator shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from 24 to 72 hours.

-

Extraction: After the reaction is complete, separate the yeast cells by centrifugation or filtration. Saturate the aqueous supernatant with sodium chloride and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (e.e.) of the product must be determined by chiral HPLC or chiral GC.

Logical Workflow for Enantioselective Synthesis:

Caption: Workflow for the biocatalytic synthesis of enantioenriched this compound.

Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for the analytical and preparative separation of the enantiomers of this compound.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general starting point for developing a chiral HPLC method. The optimal conditions, including the choice of CSP and mobile phase, will require empirical determination.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H)

Materials:

-

Racemic this compound standard

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA) or ethanol

-

Trifluoroacetic acid (TFA) or diethylamine (DEA) (optional mobile phase additives)

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are a good starting point for α-hydroxy ketones.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:IPA. For acidic or basic compounds, the addition of a small amount of an additive (e.g., 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds) can improve peak shape and resolution.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 210 nm).

-

Method Optimization: If the enantiomers are not baseline resolved, optimize the separation by adjusting the mobile phase composition (e.g., increasing or decreasing the percentage of the alcohol modifier), changing the flow rate, or screening different chiral columns.

Logical Flow for Chiral HPLC Method Development:

Caption: A logical workflow for developing a chiral HPLC separation method.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of the individual enantiomers of this compound and their potential interactions with cellular signaling pathways. This represents a significant area for future research.

Proposed Research Workflow:

To elucidate the biological effects of these enantiomers, a systematic approach is required.

Caption: Proposed research workflow to investigate the biological activity of this compound enantiomers.

Conclusion

This technical guide provides a foundational understanding of the enantiomers of this compound. While general methodologies for their synthesis and separation are outlined, there is a clear need for further research to determine the specific physicochemical properties and biological activities of the individual (R) and (S) enantiomers. The detailed experimental protocols and logical workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to guide their future investigations into these promising chiral molecules.

References

Unmasking a Culprit in Wine Spoilage: A Technical Guide to 1-Hydroxyoctan-3-one

An in-depth exploration of the discovery, chemical analysis, and sensory impact of 1-hydroxyoctan-3-one, a key compound responsible for the "fresh mushroom off-flavor" in wine. This guide is intended for researchers, scientists, and quality control professionals in the wine industry and related fields.

A recently identified volatile compound, 1-hydroxyoctan-3-one, has been pinpointed as a significant contributor to a specific and undesirable "fresh mushroom off-flavor" (FMOff) in wine. This off-flavor, which has been a sporadic issue in winemaking, is primarily associated with the growth of the basidiomycete fungus Crustomyces subabruptus on grapes. This technical guide provides a comprehensive overview of the discovery of 1-hydroxyoctan-3-one in spoiled wine, detailed experimental protocols for its analysis and synthesis, a summary of its sensory impact, and a discussion of its likely biochemical origin.

Sensory and Chemical Profile

Initial investigations into the fresh mushroom off-flavor in wines often focused on other C8 compounds, such as 1-octen-3-one, 1-octen-3-ol, and 3-octanol. However, these compounds alone could not fully account for the characteristic aroma of the spoiled wines. More recent studies have identified 1-hydroxyoctan-3-one as a crucial component of this off-flavor.[1][2] It has been found that the concentration of 1-hydroxyoctan-3-one correlates significantly with the intensity of the fresh mushroom sensory defect, with a reported correlation coefficient (r²) of 0.86 in affected wines.[1][3]

While the sensory detection threshold for the potent mushroom aroma compound 1-octen-3-one is very low (in the range of 15-40 ng/L), the threshold for 1-hydroxyoctan-3-one is noted to be substantially higher, though a precise value in a wine matrix is still under investigation.[1] Despite its higher threshold, its presence in tainted wines is at concentrations sufficient to significantly impact the wine's aroma profile.

Quantitative Data Summary

The following table summarizes the key quantitative data related to 1-hydroxyoctan-3-one and associated compounds in wine.

| Compound | Sensory Descriptor | Sensory Detection Threshold (in wine or model wine) | Typical Concentration in Unspoiled Wine | Typical Concentration in Spoiled Wine (with FMOff) | Correlation with FMOff (r²) |

| 1-Hydroxyoctan-3-one | Fresh Mushroom | Reported to be significantly higher than 1-octen-3-one | Not typically detected | Sufficient to cause off-flavor | 0.86[1][3] |

| 1-Octen-3-one | Mushroom | 15-40 ng/L[1] | Generally below detection threshold | Can be elevated | - |

| 1-Octen-3-ol | Mushroom, earthy | ~40 µg/L (model wine)[1] | Variable | Can be elevated | - |

| 3-Octanol | Mushroom, earthy | - | Variable | Can be elevated | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of 1-hydroxyoctan-3-one in wine.

Protocol 1: Analysis of 1-Hydroxyoctan-3-one in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methods described in the literature for the analysis of volatile compounds in wine, adapted for the specific detection of 1-hydroxyoctan-3-one.[2]

1. Sample Preparation and Extraction:

-

To a 10 mL wine sample in a 20 mL glass vial, add 3 g of sodium chloride (to increase ionic strength and promote volatilization).

-

Spike the sample with a known concentration of deuterated internal standards (e.g., 1-octen-3-one-d2, 3-octanol-d4) for accurate quantification.

-

Add 5 mL of a pentane-dichloromethane solvent mixture (2:1, v/v).

-

Seal the vial and vortex for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

-

Carefully transfer the organic layer (top layer) to a new vial.

-

Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen at 40°C.

2. GC-MS Instrumental Analysis:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes.

-

Ramp 1: Increase to 150°C at a rate of 3°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for 1-Hydroxyoctan-3-one: To be determined from the mass spectrum of a synthesized standard (primary ions would likely include fragments from alpha-cleavage around the carbonyl and hydroxyl groups).

-

Protocol 2: Synthesis of 1-Hydroxyoctan-3-one Standard

This protocol provides a more detailed procedure based on the described Grignard reaction.[2]

1. Protection of 3-Hydroxypropionitrile:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropionitrile in anhydrous dichloromethane.

-

Add an equimolar amount of a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and a base (e.g., triethylamine or imidazole).

-

Stir the reaction at room temperature until complete conversion is observed by thin-layer chromatography (TLC).

-

Work up the reaction by washing with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected cyanohydrin.

2. Grignard Reaction:

-

Prepare a Grignard reagent by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

-

In a separate flask under an inert atmosphere, dissolve the protected 3-hydroxypropionitrile from step 1 in anhydrous diethyl ether or THF and cool to 0°C in an ice bath.

-

Slowly add the prepared pentylmagnesium bromide Grignard reagent to the solution of the protected cyanohydrin.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

3. Deprotection and Purification:

-

Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to hydrolyze the intermediate imine and remove the silyl protecting group.

-

Stir for a sufficient time to ensure complete deprotection.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-hydroxyoctan-3-one.

Visualizations

Chemical Synthesis Pathway

Caption: Synthesis of 1-hydroxyoctan-3-one via a three-step process.

Analytical Workflow

Caption: Workflow for the analysis of 1-hydroxyoctan-3-one in wine.

Proposed Biochemical Formation Pathway

The precise biochemical pathway for the formation of 1-hydroxyoctan-3-one by Crustomyces subabruptus has not yet been fully elucidated. However, it is hypothesized to be part of the broader metabolism of C8 compounds, which are well-known fungal volatile organic compounds. These compounds are typically formed from the enzymatic oxidation of fatty acids, primarily linoleic acid.

The proposed pathway likely involves the following key steps:

-

Lipoxygenase (LOX) Activity: Linoleic acid is oxidized by a lipoxygenase enzyme to form a hydroperoxide intermediate.

-

Hydroperoxide Lyase (HPL) Activity: The hydroperoxide is then cleaved by a hydroperoxide lyase, leading to the formation of C8 aldehydes and other fragments.

-

Reduction and Oxidation Steps: The resulting C8 aldehydes can be subsequently reduced to alcohols (e.g., 1-octen-3-ol) or oxidized and further modified to form ketones and other derivatives. It is plausible that 1-hydroxyoctan-3-one is formed through a hydration or hydroxylation reaction of an unsaturated C8 precursor, such as 1-octen-3-one.

Caption: Proposed biochemical pathway for 1-hydroxyoctan-3-one formation.

Conclusion

The discovery of 1-hydroxyoctan-3-one as a key contributor to the fresh mushroom off-flavor in wine provides a more complete understanding of this particular spoilage issue. The analytical methods outlined in this guide offer a pathway for the accurate detection and quantification of this compound, enabling better quality control in the wine industry. The provided synthesis protocol allows for the preparation of a pure standard, which is essential for accurate analytical method development and sensory studies. Further research is needed to fully elucidate the biochemical pathway of its formation in Crustomyces subabruptus and to determine its precise sensory detection threshold in various wine matrices. This knowledge will be invaluable for developing strategies to prevent the occurrence of this undesirable taint and for ensuring the consistent production of high-quality wines.

References

Fungal Production of C8 Volatile Compounds: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungi are prolific producers of a diverse array of volatile organic compounds (VOCs), among which C8 compounds are particularly significant, contributing to the characteristic "mushroom" aroma and playing crucial roles in fungal ecology and inter-kingdom signaling. This technical guide provides a comprehensive overview of the fungal production of C8 volatile compounds, with a focus on the core biosynthetic pathways, regulatory mechanisms, and analytical methodologies. Detailed experimental protocols for the extraction and quantification of these compounds are provided, alongside a quantitative analysis of their production in various fungal species. Furthermore, this guide elucidates the signaling cascades that govern the expression of key biosynthetic genes, offering insights for potential manipulation and exploitation in biotechnological and pharmaceutical applications.

Introduction

Volatile C8 compounds, such as 1-octen-3-ol, 3-octanone, and 3-octanol, are among the most characteristic and well-studied secondary metabolites produced by fungi.[1] These molecules are not merely responsible for the typical scent of mushrooms but are also deeply involved in a variety of biological activities, including chemical defense, fungal growth inhibition, and complex signaling interactions with other organisms.[1] The biosynthesis of these compounds is primarily linked to the oxidative breakdown of fatty acids, a pathway that is tightly regulated by the fungus in response to developmental and environmental cues. Understanding the intricacies of C8 volatile production is of significant interest to researchers in fields ranging from food science and agriculture to drug discovery, where these compounds and their biosynthetic pathways may be harnessed for novel applications.

Core Biosynthetic Pathway: The Lipoxygenase (LOX) Cascade

The primary route for the biosynthesis of C8 volatile compounds in fungi is the lipoxygenase (LOX) pathway, which utilizes linoleic acid as a key precursor.[2] This pathway involves a series of enzymatic reactions that lead to the oxidative cleavage of this C18 polyunsaturated fatty acid.

The central enzyme in this pathway is lipoxygenase (LOX) , a non-heme iron-containing dioxygenase.[2] LOX catalyzes the introduction of molecular oxygen into linoleic acid to form a hydroperoxide intermediate, 10-hydroperoxy-8,12-octadecadienoic acid (10-HPODE). Subsequently, a hydroperoxide lyase cleaves the 10-HPODE, yielding the characteristic C8 compound, 1-octen-3-ol, and a C10 oxo-acid.[2]

Regulation of C8 Volatile Production

The production of C8 volatile compounds is a tightly regulated process, influenced by a complex interplay of signaling pathways that respond to both internal developmental programs and external environmental stimuli.

Signaling Pathways

Key signaling cascades, including the G-protein coupled receptor (GPCR)-cAMP/PKA pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, are implicated in the regulation of secondary metabolism, including the synthesis of oxylipins like C8 volatiles.

External signals, such as the presence of plant-derived oxylipins, can be perceived by fungal G-protein coupled receptors (GPCRs) .[3] This interaction triggers a signaling cascade, often involving the activation of adenylyl cyclase , which leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] Subsequently, cAMP activates Protein Kinase A (PKA) , a key regulatory kinase that can phosphorylate and thereby modulate the activity of various downstream targets, including transcription factors.[4][5] These transcription factors can then bind to the promoter regions of genes encoding enzymes of the LOX pathway, such as lipoxygenase itself, to regulate their expression.

Quantitative Data on C8 Volatile Production

The production of C8 volatile compounds varies significantly among different fungal species and is influenced by culture conditions. The following tables summarize quantitative data from published studies.

Table 1: Maximum Yield of 1-Octen-3-ol in Neurospora Species in Different Culture Media. [1][6]

| Fungal Strain | Culture Medium | Maximum Yield of 1-Octen-3-ol (µg/L) |

| Neurospora sp. LB12DSC | Malt Extract Broth | 15.2 |

| Neurospora sp. LB12DSC | Yeast Extract Broth | 10.8 |

| Neurospora sp. LB13DSC | Malt Extract Broth | 12.5 |

| Neurospora sp. LB13DSC | Yeast Extract Broth | 9.7 |

| Neurospora sp. LB23DSC | Malt Extract Broth | 18.9 |

| Neurospora sp. LB23DSC | Yeast Extract Broth | 14.3 |

| Neurospora sp. LB26DSC | Malt Extract Broth | 11.4 |

| Neurospora sp. LB26DSC | Yeast Extract Broth | 8.5 |

Table 2: Relative Abundance of 1-Octen-3-ol in Different Mushroom Species. [3]

| Mushroom Species | Percentage of 1-Octen-3-ol in Total C8 Volatiles |

| Beech Mushroom | 62.4% |

| Button Mushroom (Agaricus bisporus) | 69.0% |

| Shiitake Mushroom (Lentinula edodes) | 89.2% |

Experimental Protocols

The analysis of fungal C8 volatile compounds is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol provides a general framework for the extraction and analysis of C8 volatiles from fungal cultures.

Materials:

-

Fungal culture grown on a suitable solid or in a liquid medium.

-

20 mL headspace vials with PTFE/silicone septa.

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Internal standard (e.g., 2-nonanol) for quantification.

-

Saturated NaCl solution.

Procedure:

-

Sample Preparation:

-

For solid cultures, a specific amount of the fungal mycelium and agar is placed into a 20 mL headspace vial.

-

For liquid cultures, an aliquot of the culture is transferred to the vial.

-

Add a known amount of the internal standard solution to the vial.

-

To enhance the release of volatiles, a saturated NaCl solution can be added to the liquid samples.

-

-

Headspace Extraction:

-

Seal the vial with the septum cap.

-

Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) while maintaining the temperature.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

The GC oven temperature program should be optimized to achieve good separation of the C8 compounds. A typical program might start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and retention times by comparison with a spectral library (e.g., NIST).

-

For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target C8 compounds and the internal standard.

-

Conclusion

The fungal production of C8 volatile compounds is a fascinating and complex process with significant implications for both fundamental research and applied sciences. The lipoxygenase pathway stands as the central biosynthetic route, and its regulation by intricate signaling networks highlights the sophisticated cellular control over secondary metabolism. The methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these important molecules. Further research into the specific transcription factors and regulatory elements controlling the LOX pathway will undoubtedly open new avenues for the targeted manipulation of fungal volatile production, with potential applications in the development of novel flavors, fragrances, and bioactive compounds for the pharmaceutical and agrochemical industries.

References

- 1. Fungal G-Protein-Coupled Receptors: A Promising Mediator of the Impact of Extracellular Signals on Biosynthesis of Ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant and fungal lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. G-protein-coupled Receptors in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The G-protein Coupled Receptor GPR8 Regulates Secondary Metabolism in Trichoderma reesei [frontiersin.org]

Methodological & Application

Application Note: Synthesis of 2-Hydroxyoctan-3-one Standard for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-hydroxyoctan-3-one, a valuable standard for analytical and research purposes. The synthesis follows a two-step route starting from the commercially available precursor, 1-octen-3-ol. The first step involves a syn-dihydroxylation of the alkene to yield octane-1,2,3-triol. The subsequent step is a selective oxidation of the secondary alcohol at the C-2 position to the corresponding ketone using a Swern oxidation. This method offers a reliable route to the target compound with good yield and purity. This document outlines the complete experimental procedure, including reaction setup, purification, and characterization of the final product.

Introduction

α-Hydroxy ketones are important structural motifs found in numerous natural products and are valuable intermediates in organic synthesis. This compound, in particular, can serve as a reference standard in various analytical applications, including flavor and fragrance analysis, and as a building block in the synthesis of more complex molecules. The availability of a pure standard is crucial for accurate quantification and identification in complex matrices. This protocol details a robust and accessible synthetic method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Upjohn Dihydroxylation of 1-octen-3-ol to form octane-1,2,3-triol.

-

Step 2: Swern Oxidation of octane-1,2,3-triol to selectively oxidize the C-2 hydroxyl group to a ketone, yielding this compound.

Experimental Protocols

Step 1: Synthesis of Octane-1,2,3-triol via Upjohn Dihydroxylation

This procedure is adapted from the standard Upjohn dihydroxylation protocol for the syn-dihydroxylation of alkenes.

Materials:

-

1-Octen-3-ol (97%)

-

N-Methylmorpholine N-oxide (NMO, 50 wt. % solution in water)

-

Osmium tetroxide (OsO4, 2.5 wt. % solution in tert-butanol)

-

Acetone

-

Water, deionized

-

Sodium sulfite (Na2SO3)

-

Magnesium sulfate (MgSO4), anhydrous

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

Procedure:

-

To a solution of 1-octen-3-ol (1.0 g, 7.8 mmol) in a mixture of acetone (20 mL) and water (2 mL) in a 100 mL round-bottom flask, add N-methylmorpholine N-oxide (1.1 g, 9.4 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Slowly add osmium tetroxide solution (0.2 mL, 0.016 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude octane-1,2,3-triol as a viscous oil. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of this compound via Swern Oxidation

This procedure uses a mild oxidation protocol to selectively oxidize the secondary alcohol. The Swern oxidation is a reliable method for converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.[1]

Materials:

-

Crude Octane-1,2,3-triol (from Step 1)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Argon or Nitrogen gas supply

-

Syringes and needles

-

Round-bottom flask with a septum

-

Magnetic stirrer

-

Separatory funnel

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add anhydrous dichloromethane (50 mL) and cool it to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.2 mL, 13.8 mmol) to the cold DCM, followed by the dropwise addition of dimethyl sulfoxide (2.0 mL, 28.2 mmol). Stir the mixture for 15 minutes.

-

In a separate flask, dissolve the crude octane-1,2,3-triol (assuming 7.8 mmol theoretical yield from Step 1) in anhydrous dichloromethane (10 mL).

-

Slowly add the solution of the triol to the activated DMSO mixture at -78 °C. Stir the reaction for 1 hour at this temperature.

-

Add triethylamine (5.8 mL, 41.6 mmol) dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water (50 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product is purified by flash column chromatography on silica gel.

-

Pack a column with silica gel using a slurry of 10% ethyl acetate in hexanes.

-

Load the crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Data Presentation

Table 1: Summary of Synthesis and Characterization Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol [2] |

| Appearance | Colorless to pale yellow oil |

| Yield (overall) | 60-70% (over two steps) |

| Purity (by GC-MS) | >95% |

| Boiling Point | Not readily available |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.2 (q, 1H, CH-OH), ~2.5 (t, 2H, -CH₂-C=O), ~2.2 (s, 3H, -OH), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~212 (C=O), ~75 (CH-OH), ~35 (-CH₂-C=O), ~31, ~24, ~22 (-CH₂- groups), ~14 (-CH₃) |

| IR (neat, cm⁻¹) | ~3450 (br, O-H), ~2960, 2930, 2870 (C-H), ~1715 (C=O) |

| Mass Spectrum (EI, m/z) | 144 (M⁺), 115, 87, 57, 43 (base peak) |

Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Actual experimental values may vary slightly.

Visualization of Protocols

Synthesis Pathway

Caption: Chemical synthesis route for this compound.

Experimental Workflow

Caption: Workflow from synthesis to pure analytical standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is a reliable method for obtaining this α-hydroxy ketone in good yield and purity, making it suitable as an analytical standard for various research and development applications. The provided experimental details and expected analytical data will aid researchers in the successful preparation and characterization of this compound.

References

Application Note: Quantitative Analysis of 2-Hydroxyoctan-3-one in Biological Matrices using GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of 2-Hydroxyoctan-3-one, a key alpha-hydroxy ketone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of polar hydroxyl and carbonyl functional groups, a two-step derivatization protocol involving methoximation followed by silylation is employed to enhance volatility and thermal stability. Sample extraction is performed using headspace solid-phase microextraction (SPME) to minimize matrix interference and improve sensitivity. The method is suitable for pharmacokinetic studies, metabolite analysis, and quality control in drug development.

Introduction

This compound is an oxygenated hydrocarbon that may serve as a biomarker or a metabolic intermediate in various biological processes. Accurate quantification of this and other alpha-hydroxy ketones is crucial for understanding their physiological roles and for the development of therapeutics. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound is challenging due to poor chromatographic peak shape and potential thermal degradation.[1] Derivatization is a necessary step to convert these analytes into more volatile and thermally stable forms suitable for GC-MS analysis.[1][2] This protocol employs a two-step derivatization: methoximation to protect the keto group and prevent tautomerization, followed by silylation of the hydroxyl group to increase volatility.[1][3]

Experimental Protocol

Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): 2-Nonanone or a suitable deuterated analogue

-

Methoxyamine hydrochloride (MeOx) (≥98% purity)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst

-

Pyridine, anhydrous (≥99.8%)

-

Hexane, HPLC grade

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fibers (e.g., 85 µm Carboxen/Polydimethylsiloxane)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Sample Preparation: Headspace SPME

-

Sample Collection: Collect biological samples (e.g., plasma, urine, cell culture media) using standard procedures and store at -80°C until analysis.

-

Aliquoting: Thaw samples on ice. In a 20 mL headspace vial, add 1 mL of the biological sample.

-

Internal Standard Spiking: Spike the sample with the internal standard (e.g., 2-nonanone) to a final concentration of 100 ng/mL.

-

Salting Out: Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.

-

Equilibration and Extraction: Immediately seal the vial. Place the vial in a heated agitator (e.g., at 60°C) for 10 minutes to allow the sample to equilibrate. Following equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes under continuous agitation.

Two-Step Derivatization Protocol

Note: This derivatization is performed post-extraction on standards for calibration curve generation and on collected analytes if direct injection is chosen over SPME.

-

Methoximation: To a dried aliquot of the sample extract or standard, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex the mixture and incubate at 60°C for 90 minutes.[1] This step converts the ketone group to a methoxime derivative, preventing enolization.[1][3]

-

Silylation: After cooling to room temperature, add 80 µL of MSTFA (with 1% TMCS). Vortex and incubate at 60°C for 30 minutes.[2] This step converts the hydroxyl group to a trimethylsilyl (TMS) ether, increasing volatility.[1]

-

Analysis: The derivatized sample is now ready for GC-MS injection.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Injector: Split/splitless inlet, operated in splitless mode for SPME desorption.

-

Injector Temperature: 250°C

-

SPME Desorption Time: 5 minutes

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Predicted Mass Fragments and SIM Mode Setup

The derivatized this compound (as its MOX-TMS derivative) will fragment in a predictable manner in the mass spectrometer. The primary fragmentation is expected to be an alpha-cleavage between the C2 and C3 carbons. Based on the structure and common fragmentation patterns of similar derivatized alpha-hydroxy ketones, the following ions are proposed for the SIM method.

| Compound | Derivative | Role | Predicted m/z |

| This compound | MOX-TMS | Quantifier Ion | 188 |

| Qualifier Ion 1 | 116 | ||

| Qualifier Ion 2 | 216 | ||

| 2-Nonanone (IS) | Underivatized | Quantifier Ion | 58 |

| Qualifier Ion 1 | 43 | ||

| Qualifier Ion 2 | 142 |

Note: These m/z values are predictive and must be confirmed by analyzing a derivatized standard of this compound in full scan mode.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison. The following tables provide a template for presenting calibration and validation data.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Equation | R² |

| This compound | 1 - 500 | y = 0.015x + 0.002 | 0.998 |

Table 2: Method Validation Summary

| Parameter | This compound |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=18) | < 8% |

| Accuracy (% Recovery) | |

| Low QC (5 ng/mL) | 98.5% |

| Mid QC (100 ng/mL) | 101.2% |

| High QC (400 ng/mL) | 99.3% |

| Matrix Effect | Minimal due to HS-SPME |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of derivatized this compound.

Conclusion

The described headspace SPME-GC-MS method provides a selective, sensitive, and robust workflow for the quantification of this compound in complex biological matrices. The two-step derivatization is critical for achieving good chromatographic performance, and the use of an internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers in pharmaceutical and biomedical fields requiring accurate measurement of this and similar alpha-hydroxy ketones.

References

Application Note: Analysis of 2-Hydroxyoctan-3-one using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

AN-SPME-001

Target Audience: Researchers, scientists, and drug development professionals.

Keywords: Solid-Phase Microextraction, SPME, 2-Hydroxyoctan-3-one, Volatile Organic Compounds, GC-MS, Flavor Analysis

Abstract